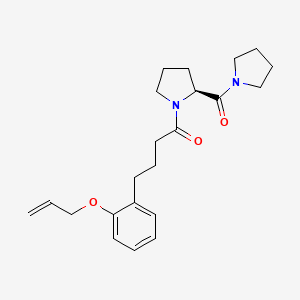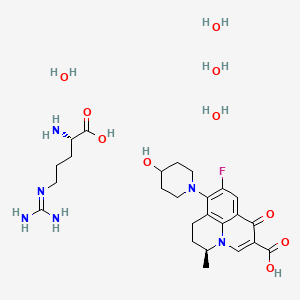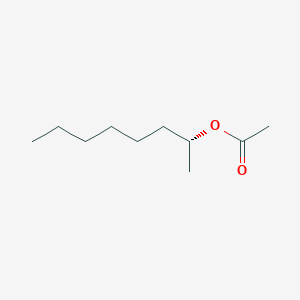
2-Octanol, acetate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanol, acetate, ®-, also known as ®-2-Octyl acetate, is an organic compound with the molecular formula C10H20O2. It is a chiral ester derived from 2-octanol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, acetate, ®- typically involves the esterification of ®-2-octanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of 2-Octanol, acetate, ®- can be achieved through the same esterification process but with optimized conditions for large-scale production. This may include the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Octanol, acetate, ®- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to ®-2-octanol and acetic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to ®-2-octanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Hydrolysis: ®-2-Octanol and acetic acid.
Reduction: ®-2-Octanol.
Oxidation: Corresponding carboxylic acids or ketones.
Applications De Recherche Scientifique
2-Octanol, acetate, ®- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Octanol, acetate, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can be hydrolyzed by esterases to release ®-2-octanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octanol, ®-: The alcohol precursor to the ester.
2-Octanol, (S)-: The enantiomer of ®-2-octanol.
2-Octyl acetate: The racemic mixture of 2-octyl acetate.
Uniqueness
2-Octanol, acetate, ®- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. This makes it valuable in applications requiring enantioselectivity, such as in the synthesis of chiral drugs and in fragrance formulations .
Propriétés
Numéro CAS |
54712-18-4 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
[(2R)-octan-2-yl] acetate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1 |
Clé InChI |
SJFUDWKNZGXSLV-SECBINFHSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)OC(=O)C |
SMILES canonique |
CCCCCCC(C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



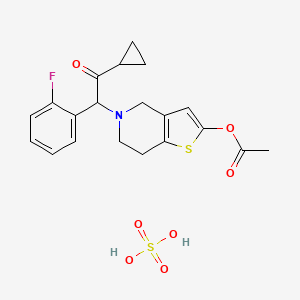

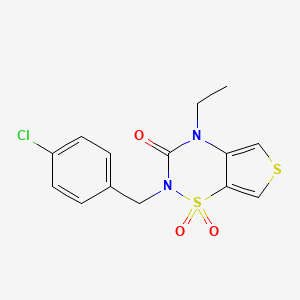
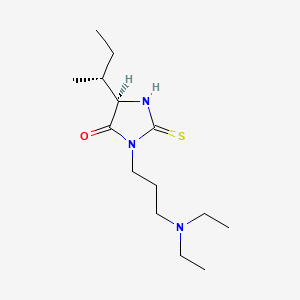
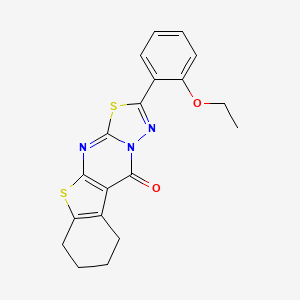

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
